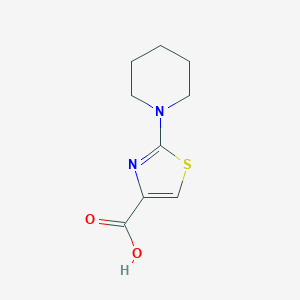

2-(Piperidin-1-yl)thiazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

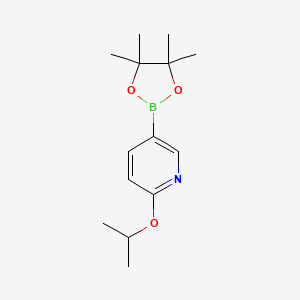

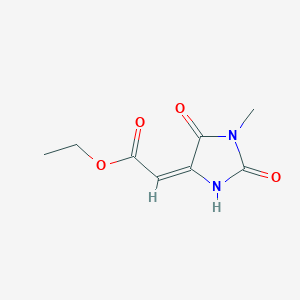

“2-(Piperidin-1-yl)thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 952182-68-2. It has a molecular weight of 212.27 . The IUPAC name for this compound is 2-(1-piperidinyl)-1,3-thiazole-4-carboxylic acid .

Synthesis Analysis

Piperidine derivatives, including “2-(Piperidin-1-yl)thiazole-4-carboxylic acid”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “2-(Piperidin-1-yl)thiazole-4-carboxylic acid” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as they exhibit a wide variety of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Properties

- 2-(Piperidin-1-yl)thiazole-4-carboxylic acid is synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate and piperidine using copper(II) bromide. This compound shows promising antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Antituberculosis Activity

- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, show significant activity against Mycobacterium tuberculosis and Mycobacterium smegmatis (Jeankumar et al., 2013).

Anti-Arrhythmic Activity

- Piperidine-based 1,3-thiazole derivatives, including compounds similar to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, demonstrate significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Cancer Treatment

- Compounds like (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, related to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, may be useful in treating cancer by inhibiting Aurora A (ヘンリー,ジェームズ, 2006).

Protease Inhibition

- 2-Amino-3-piperidin-4-yl-propionic acid containing peptidomimetics, similar to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, are potent protease inhibitors, especially in the context of factor Xa and thrombin inhibitors (Adang et al., 1999).

Anticancer Agents

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid, show promise as anticancer agents, with some compounds exhibiting low IC50 values indicating strong anticancer potential (Rehman et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Piperidin-1-yl)thiazole-4-carboxylic acid”, is an important task of modern organic chemistry . This will continue to be a significant area of research in the future.

Eigenschaften

IUPAC Name |

2-piperidin-1-yl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-8(13)7-6-14-9(10-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYVDXOBZLKERL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640031 |

Source

|

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-yl)thiazole-4-carboxylic acid | |

CAS RN |

952182-68-2 |

Source

|

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide](/img/structure/B1324887.png)

![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)

![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)

![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)